2-Methylprop-2-en(15N)nitrile
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Overview
Description
2-Methylprop-2-en(15N)nitrile, also known as methacrylonitrile, is an unsaturated aliphatic nitrile. It is a clear, colorless to slightly yellow liquid with a bitter almond odor. This compound is widely used in the preparation of homopolymers, copolymers, elastomers, and plastics. It also serves as a chemical intermediate in the preparation of acids, amides, amines, esters, and other nitriles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylprop-2-en(15N)nitrile can be achieved through various methods. One common method involves the dehydration of 2-methyl-2-hydroxypropanenitrile using phosphorus pentoxide. Another method includes the reaction of isobutylene with hydrogen cyanide in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic dehydration of 2-methyl-2-hydroxypropanenitrile. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylprop-2-en(15N)nitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or amides.
Reduction: Reduction of this compound can yield amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Methacrylic acid or methacrylamide.
Reduction: 2-Methylprop-2-enamine.
Substitution: Various substituted methacrylonitrile derivatives.
Scientific Research Applications
2-Methylprop-2-en(15N)nitrile has numerous applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of plastics, elastomers, and resins.
Mechanism of Action
The mechanism of action of 2-Methylprop-2-en(15N)nitrile involves its ability to undergo polymerization and form stable polymers. This compound can interact with various molecular targets, including enzymes and receptors, through its nitrile group. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Acrylonitrile: Similar in structure but lacks the methyl group.
2-Cyanopropene: Similar but with different substitution patterns.
Isopropenyl cyanide: Another similar compound with slight structural variations.
Uniqueness
2-Methylprop-2-en(15N)nitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable polymers and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-methylprop-2-en(15N)nitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-4(2)3-5/h1H2,2H3/i5+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCMBHHDWRMZGG-HOSYLAQJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C#[15N] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857957 |
Source
|
Record name | 2-Methylprop-2-ene(~15~N)nitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204523-22-8 |
Source
|
Record name | 2-Methylprop-2-ene(~15~N)nitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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